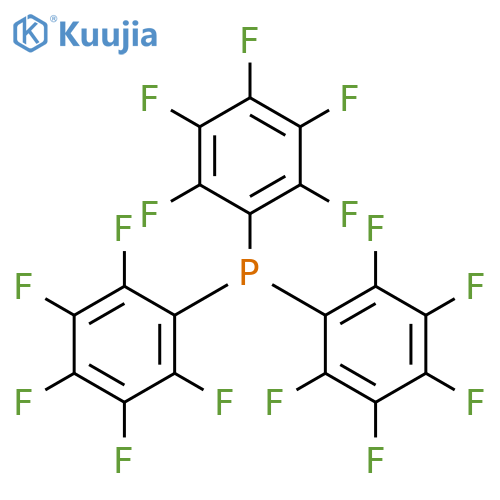

Cas no 1259-35-4 (tris(pentafluorophenyl)phosphine)

tris(pentafluorophenyl)phosphine 化学的及び物理的性質

名前と識別子

-

- tris(pentafluorophenyl)phosphine

- tris(2,3,4,5,6-pentafluorophenyl)phosphane

- Tris(perfluorophenyl)phosphine

- FT-0652908

- R4P6L83YFZ

- Tris(2,3,4,5,6-pentafluorophenyl)phosphine #

- NS00044977

- A805443

- SCHEMBL168040

- Tris(2,3,4,5,6-pentafluorophenyl)phosphine

- AKOS015853251

- DTXSID70154988

- Phosphine, tris(pentafluorophenyl)-

- J-005302

- EINECS 215-021-2

- Phosphine, tris(2,3,4,5,6-pentafluorophenyl)-

- BCP22560

- Tris-pentafluorophenyl-phosphane

- FQLSDFNKTNBQLC-UHFFFAOYSA-N

- 1259-35-4

- AS-66527

- C18F15P

- CS-W009612

- D70445

- T2484

- Tris(pentafluorophenyl)phosphine, 97%

- HY-W008896

- MFCD00079654

- MLO 74-62

- UNII-R4P6L83YFZ

- SY009849

- TPFPP

- DTXCID6077479

- DB-010730

-

- MDL: MFCD00079654

- インチ: InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

- InChIKey: FQLSDFNKTNBQLC-UHFFFAOYSA-N

- ほほえんだ: C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

- BRN: 773243

計算された属性

- せいみつぶんしりょう: 531.95000

- どういたいしつりょう: 531.95

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 34

- 回転可能化学結合数: 3

- 複雑さ: 566

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 6.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: クリーム状固体

- 密度みつど: 1.1100

- ゆうかいてん: 114.0 to 118.0 deg-C

- ふってん: 343.4 °C at 760 mmHg

- フラッシュポイント: 161.5℃

- すいようせい: Insoluble in water.

- PSA: 13.59000

- LogP: 5.53130

- ようかいせい: 不溶性

- じょうきあつ: 0.0±0.7 mmHg at 25°C

tris(pentafluorophenyl)phosphine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- 福カードFコード:10

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

tris(pentafluorophenyl)phosphine 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

tris(pentafluorophenyl)phosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T895788-500mg |

Tris(pentafluorophenyl)phosphine |

1259-35-4 | 500mg |

$ 80.00 | 2022-06-02 | ||

| abcr | AB104378-25 g |

Tris(pentafluorophenyl)phosphine, 95%; . |

1259-35-4 | 95% | 25g |

€383.50 | 2023-06-24 | |

| Ambeed | A258548-25g |

Tris(perfluorophenyl)phosphine |

1259-35-4 | 98% | 25g |

$189.0 | 2025-02-19 | |

| abcr | AB104378-1 g |

Tris(pentafluorophenyl)phosphine, 95%; . |

1259-35-4 | 95% | 1g |

€72.00 | 2023-06-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009835-5g |

tris(pentafluorophenyl)phosphine |

1259-35-4 | 95% | 5g |

¥415 | 2024-05-26 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009849-5g |

Tris(pentafluorophenyl)phosphine |

1259-35-4 | ≥97% | 5g |

¥247.00 | 2024-07-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02748-1g |

Tris(pentafluorophenyl)phosphine, 95% |

1259-35-4 | 95% | 1g |

¥1099.00 | 2023-03-15 | |

| FUJIFILM | 329-49003-5g |

Tris(pentafluorophenyl)phosphine |

1259-35-4 | 5g |

JPY 23,600 | 2021-12-01 | ||

| BAI LING WEI Technology Co., Ltd. | 132039-5G |

Tris(pentafluorophenyl)phosphine, 97% |

1259-35-4 | 97% | 5G |

¥ 1200 | 2022-04-26 | |

| TRC | T895788-50mg |

Tris(pentafluorophenyl)phosphine |

1259-35-4 | 50mg |

$ 50.00 | 2022-06-02 |

tris(pentafluorophenyl)phosphine 関連文献

-

1. Restricted rotation and preferred conformations in tris(pentafluorophenyl)phosphine platinum(II) complexes; the mechanism of helicity reversal in a co-ordinated triarylphosphineJosephine B. Docherty,David S. Rycroft,David W. A. Sharp,Geoffrey A. Webb J. Chem. Soc. Chem. Commun. 1979 336

-

Vignesh Vasu,Joon-Sung Kim,Hyun-Seok Yu,William I. Bannerman,Mark E. Johnson,Alexandru D. Asandei Polym. Chem. 2018 9 2389

-

Yinbo Liu,Xiaofeng Mo,Irfan Majeed,Mei Zhang,Hui Wang,Zhuo Zeng Org. Biomol. Chem. 2022 20 1532

-

Abd. Rashid bin Mohd Yusoff,Maria Vasilopoulou,Dimitra G. Georgiadou,Leonidas C. Palilis,Antonio Abate,Mohammad Khaja Nazeeruddin Energy Environ. Sci. 2021 14 2906

-

Shurong Wang,Aili Wang,Xiaoyu Deng,Lisha Xie,Andong Xiao,Chengbo Li,Yong Xiang,Tingshuai Li,Liming Ding,Feng Hao J. Mater. Chem. A 2020 8 12201

-

6. Preparations and reactions of tris(pentafluorophenyl)phosphine, phenylbis(pentafluorophenyl)phosphine, and diphenylpentafluorophenylphosphine complexes of rhodiumR. D. W. Kemmitt,D. I. Nichols,R. D. Peacock J. Chem. Soc. A 1968 1898

-

Limei Song,Jin Hu,Jianshe Wang,Xinhou Liu,Zhen Zhen Photochem. Photobiol. Sci. 2008 7 689

-

Vasily A. Ilichev,Liubov I. Silantyeva,Artem N. Yablonskiy,Boris A. Andreev,Roman V. Rumyantcev,Georgy K. Fukin,Mikhail N. Bochkarev Dalton Trans. 2019 48 1060

-

Jegadesan Subbiah,David J. Jones Mater. Adv. 2023 4 2207

-

Guanhua Ren,Wenbin Han,Yanyu Deng,Wei Wu,Zhuowei Li,Jiaxin Guo,Hongchang Bao,Chunyu Liu,Wenbin Guo J. Mater. Chem. A 2021 9 4589

tris(pentafluorophenyl)phosphineに関する追加情報

Introduction to Tris(pentafluorophenyl)phosphine (CAS No. 1259-35-4)

Tris(pentafluorophenyl)phosphine, with the chemical formula P(C6F5)3, is a highly specialized organophosphorus compound characterized by its robust trifluoromethylated aromatic groups. This compound, identified by its unique CAS No. 1259-35-4, has garnered significant attention in the field of organometallic chemistry and pharmaceutical research due to its exceptional stability and unique electronic properties. The introduction of multiple pentafluorophenyl groups enhances the electron-withdrawing effect, making it a valuable ligand in catalytic systems and a potential intermediate in the synthesis of advanced materials.

The structural motif of tris(pentafluorophenyl)phosphine involves three strongly electron-deficient pentafluorophenyl rings attached to a central phosphorus atom. This configuration imparts remarkable thermal and chemical stability, rendering it particularly useful in environments where harsh reaction conditions are encountered. Such stability is critical in modern pharmaceutical synthesis, where intermediates must withstand rigorous transformations without degradation.

In recent years, tris(pentafluorophenyl)phosphine has been extensively studied for its role as a ligand in transition metal catalysis. Its ability to form stable complexes with metals such as palladium, platinum, and rhodium has opened new avenues in cross-coupling reactions, which are pivotal in constructing complex organic molecules. For instance, researchers have leveraged this compound to develop more efficient Suzuki-Miyaura and Heck coupling reactions, significantly improving yields and selectivity in the synthesis of biaryl compounds—a common structural feature in many pharmaceuticals.

Moreover, the electron-withdrawing nature of the pentafluorophenyl groups makes tris(pentafluorophenyl)phosphine an excellent candidate for stabilizing reactive intermediates in metal-catalyzed processes. This property has been exploited in the development of novel catalytic systems for asymmetric synthesis, where enantioselective control is paramount for producing chiral drugs with high therapeutic efficacy. Recent advances in this area have demonstrated that tris(pentafluorophenyl)phosphine, when paired with chiral auxiliaries or ligands, can facilitate highly enantioselective transformations, paving the way for greener and more sustainable synthetic routes.

Beyond its applications in catalysis, tris(pentafluorophenyl)phosphine has also shown promise in material science. Its high thermal stability and resistance to oxidation make it suitable for use in high-performance polymers and coatings that require extreme durability. Researchers are exploring its incorporation into conductive polymers and organic semiconductors, where its electron-deficient framework could enhance charge transport properties. These developments highlight the versatility of this compound across multiple scientific disciplines.

The synthesis of tris(pentafluorophenyl)phosphine typically involves the reaction of phosphorus trichloride with excess pentafluorobenzene under controlled conditions. While this process requires careful optimization to ensure high yields and purity, recent innovations in synthetic methodologies have streamlined these procedures, making the compound more accessible for research applications. Advances in purification techniques, such as column chromatography and recrystallization from specialized solvents, have further improved the quality of available samples.

In conclusion, tris(pentafluorophenyl)phosphine (CAS No. 1259-35-4) represents a cornerstone compound in modern chemical research. Its unique combination of stability, electronic properties, and reactivity makes it indispensable in catalysis, pharmaceutical synthesis, and materials science. As ongoing research continues to uncover new applications for this versatile compound, its importance is only expected to grow further. The development of innovative synthetic routes and catalytic systems incorporating tris(pentafluorophenyl)phosphine promises to drive significant advancements across multiple scientific fields.

1259-35-4 (tris(pentafluorophenyl)phosphine) 関連製品

- 5525-95-1(Diphenyl(pentafluorophenyl)phosphine)

- 2229515-91-5(1-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-ol)

- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)

- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

- 866873-98-5(10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)

- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)

- 2229595-47-3(1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)